molecular formula C13H19FN2O4S B2596678 4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride CAS No. 2411246-19-8

4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride

Cat. No.: B2596678
CAS No.: 2411246-19-8
M. Wt: 318.36
InChI Key: UZMMUGLWORFNSL-UHFFFAOYSA-N
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Description

4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride is a chemical compound with the molecular formula C13H19FN2O4S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride typically involves the reaction of 3,4-dimethoxybenzyl chloride with piperazine, followed by sulfonylation with sulfonyl fluoride. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:

  • Step 1: Formation of 3,4-Dimethoxybenzylpiperazine

    • React 3,4-dimethoxybenzyl chloride with piperazine in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane).
    • The reaction mixture is stirred at room temperature for several hours until the formation of 3,4-dimethoxybenzylpiperazine is complete.
  • Step 2: Sulfonylation

    • The resulting 3,4-dimethoxybenzylpiperazine is then reacted with sulfonyl fluoride in the presence of a base (e.g., triethylamine) to yield this compound.
    • The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:

  • Nucleophilic Substitution Reactions

    • The sulfonyl fluoride group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
  • Oxidation and Reduction Reactions

    • The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones. Reduction reactions may also occur, reducing the sulfonyl fluoride group to a sulfonamide.
  • Hydrolysis

    • The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Triethylamine, dichloromethane, room temperature.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Nucleophilic Substitution: Substituted piperazine derivatives.

    Oxidation: Quinone derivatives.

    Reduction: Sulfonamide derivatives.

    Hydrolysis: Sulfonic acid derivatives.

Scientific Research Applications

4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride has several scientific research applications, including:

  • Medicinal Chemistry

    • The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its piperazine moiety is a common structural motif in many drugs.
  • Biological Studies

    • It is used in biological studies to investigate the effects of piperazine derivatives on cellular processes. The compound’s ability to interact with biological targets makes it valuable in drug discovery and development.
  • Chemical Biology

    • The compound is employed in chemical biology to study enzyme inhibition and protein modification. Its sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins.
  • Industrial Applications

    • In industry, the compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride involves its interaction with biological targets, primarily through covalent modification. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, or cysteine. This covalent modification can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl chloride
  • 4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonamide
  • 4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonic acid

Uniqueness

4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts high reactivity and specificity in covalent modification of biological targets. This makes it particularly useful in enzyme inhibition studies and protein labeling applications. Compared to its sulfonyl chloride and sulfonamide counterparts, the sulfonyl fluoride group offers greater stability and reactivity under physiological conditions.

Properties

IUPAC Name

4-[(3,4-dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O4S/c1-19-12-4-3-11(9-13(12)20-2)10-15-5-7-16(8-6-15)21(14,17)18/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMMUGLWORFNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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